4-Methoxy-1-methylindolin-2-one
Overview
Description
Synthesis Analysis
Indolin-2-one rings have been recognized as crucial motifs in diverse natural products and pharmaceutically relevant entities . Several drug discovery programs in industry and academia are anchored around the indolin-2-one scaffold . A number of methods for the synthesis of indolin-2-one have been reported . Classical synthetic methods include the derivatization of other heterocycles, Friedel–Crafts cyclizations of α-haloacetanilides, and variations in the Fischer indole synthesis .
Molecular Structure Analysis
The molecular structure analysis of compounds like 4-Methoxy-1-methylindolin-2-one can be performed using techniques such as Mass Spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . With high-resolution MS, accurate molecular weights (MW) of the intact molecular ions can be measured so that they can be assigned a molecular formula with high confidence .
Chemical Reactions Analysis
Chemical Reaction Analysis involves understanding the mechanism and kinetics of chemical reactions. It provides answers to key chemical questions: reaction yield, mechanistic insights, and reaction kinetics . Harnessing data from techniques like Nuclear Magnetic Resonance (NMR) can make strategic process chemistry decisions, ultimately leading to cost savings .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be determined through various analytical techniques. Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .
Scientific Research Applications
Antitumor Activity and Tubulin Binding
A prominent area of research involving derivatives similar to 4-Methoxy-1-methylindolin-2-one is in antitumor activity. Studies have shown that these compounds can inhibit tumor growth significantly without obvious signs of toxicity. For instance, one study identified a lead compound that inhibited tumor growth by 62% in mice at a low dosage, highlighting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) targeting established blood vessels in tumors (Cui et al., 2017). This compound and its analogs showed extremely high antiproliferative activity across a panel of human tumor cell lines and induced apoptosis in tumor cells.
Photocleavage and Photolabile Precursors
Another significant application is in the realm of photocleavage. 1-Acyl-7-nitroindolines, closely related to this compound, have been explored for their utility as photolabile precursors of carboxylic acids, particularly neuroactive amino acids. The efficiency of photocleavage is influenced by electron-donating substituents at the 4-position, with 4-methoxy substitution improving the photolysis efficiency more than 2-fold (Papageorgiou & Corrie, 2000).
Fluorescent Labeling and Biomedical Analysis
Additionally, derivatives of this compound have been used as novel fluorophores for biomedical analysis. One such compound exhibited strong fluorescence in a wide pH range of aqueous media and was highly stable against light and heat, making it a valuable fluorescent labeling reagent for determining carboxylic acids (Hirano et al., 2004).
Anticancer Drug Development
In the development of anticancer drugs, novel 2-phenylquinolin-4-ones (2-PQs) derivatives were synthesized and evaluated for cytotoxic activity. These compounds, including modifications of this compound, exhibited significant inhibitory activity against various tumor cell lines and were studied for their effects on tyrosine autophosphorylation of receptors, indicating their potential as promising clinical candidates for anticancer therapy (Chou et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
4-Methoxy-1-methylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-Methoxy-1-methylindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholine esterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP1A2 and CYP2A5, which are involved in its metabolism . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing various physiological processes.
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This compound also affects cell proliferation by modulating the expression of genes involved in the cell cycle, such as cyclins and cyclin-dependent kinases . Furthermore, this compound has been shown to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, its binding to AChE results in enzyme inhibition, leading to increased acetylcholine levels . Additionally, this compound can inhibit or activate other enzymes, such as those involved in the cytochrome P450 family, affecting the metabolism of various substrates . These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as improved cognitive function and reduced tumor growth . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent breakdown of the compound into various metabolites . The primary metabolic pathway involves the hydroxylation of the methoxy group, followed by further oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can cross cell membranes and distribute to various cellular compartments, including the cytoplasm and nucleus . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can affect the compound’s localization, accumulation, and overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to different cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound can impact its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
4-methoxy-1-methyl-3H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-8-4-3-5-9(13-2)7(8)6-10(11)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGVWBMIQHILSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251576 | |
Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-21-0 | |
Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7699-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.